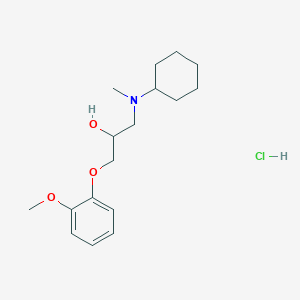
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C3H9Cl2F3N2 . It is also known by other names such as (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride consists of a trifluoropropane core with two amine groups attached to it . The compound also includes two chloride ions, which are likely associated with the amine groups to form the dihydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Applications
Polyimides Synthesis : A novel fluorinated aromatic diamine monomer was synthesized for creating new fluorine-containing polyimides. These polymers exhibited good solubility in various organic solvents, excellent thermal stability, and outstanding mechanical properties (Yin et al., 2005).
Optical and Dielectric Properties : Research on fluorinated polyimides derived from aromatic diamines, including 3,3,3-trifluoropropane derivatives, showed that these materials possess low dielectric constants, low moisture absorptions, and high optical transparency, making them suitable for applications in electronics and optics (Tao et al., 2009).
Synthesis of Fluorinated Compounds
- Fluorinated Tertiary Diamines Synthesis : A study on the synthesis of fluorinated tertiary diamines from 1-[bis(trifluoromethyl)amtno]tetrafluoro-2-azapropene revealed a method for producing various fluorinated compounds, highlighting the versatility of trifluoropropane derivatives in chemical synthesis (Patel et al., 1990).
Applications in Catalysis
- Catalytic Applications : Research on scandium trifluoromethanesulfonate demonstrated its use as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, indicating the potential catalytic applications of related trifluoromethyl compounds (Ishihara et al., 1996).
Luminescence and Sensing Applications
- Luminescent Complexes : A study on luminescent silver(I) complexes with various anions, including trifluoroacetate, showed the impact of trifluoromethyl groups on luminescence properties, which could be relevant for sensing and optical applications (Seward et al., 2003).
Eigenschaften
IUPAC Name |
3,3,3-trifluoropropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDCEVCHKDDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride | |
CAS RN |
1394042-54-6 |
Source


|
| Record name | 3,3,3-trifluoropropane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)


![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)






![N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2646592.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)